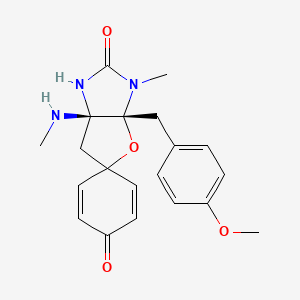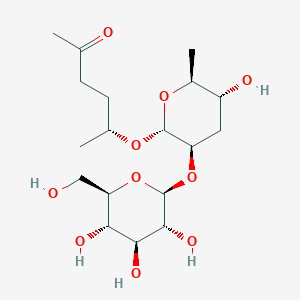
(2R)-5-oxohexan-2-yl 3,6-dideoxy-2-O-beta-D-glucopyranosyl-alpha-L-arabino-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascr#4 is a hydroxy ketone ascaroside that is ascr#2 in which the hydroxy group at position 2 of the ascarylopyranose moiety has been converted to the corresponding beta-D-glucoside. A metabolite of the nematode Caenorhabditis elegans, it is only weakly dauer inducing, but synergises with ascr#2, ascr#3, and ascr#8 in male attraction. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a glycosyl glycoside derivative, a methyl ketone and a hydroxy ketone ascaroside. It derives from an ascr#2.
Scientific Research Applications
Synthesis of Deoxyaminosugars
(2R)-5-oxohexan-2-yl 3,6-dideoxy-2-O-beta-D-glucopyranosyl-alpha-L-arabino-hexopyranoside is used in the synthesis of deoxyaminosugars. A methodology involving the diastereoselective addition of amines to vinyl sulfone-modified carbohydrates was developed, allowing the synthesis of new classes of aminosugars. This approach generates gluco- derivatives when primary amines are reacted and both gluco- and manno- isomers when secondary amines are used, providing a flexible way to synthesize various aminosugars (Ravindran et al., 2000).
Synthesis of Thiodisaccharides
The compound is also integral in synthesizing thiodisaccharides. The ring-opening of sugar epoxides by nucleophilic thio-glucopyranose is a convenient approach to synthesizing thiodisaccharides, including sulfur-linked analogues of naturally occurring disaccharides like laminarabiose and cellobiose (V. Manzano et al., 2008).
Surface Active and Antimicrobial Properties
The synthesis of alkyl 2,6-dideoxy-L-arabino-hexopyranosides through the reaction of certain hexenitols with fatty alcohols has been studied. These compounds exhibit surface-active properties and antimicrobial activities. They are found to be active against bacteria such as Bacillus cereus and Bacillus subtilis. The structure of the hexopyranoside ring in these compounds correlates with their hydrophobicity and packing efficiency at the air-water interface (A. Rauter et al., 2005).
Synthesis of Iminodisaccharides
This compound has been used in the synthesis of iminodisaccharides, offering routes to new classes of compounds. For example, the reaction of certain derivatives with levoglucosenone in the presence of Et2AlI generated derivatives that were converted into imino-disaccharides. These syntheses expand the possibilities for creating novel imino-disaccharides with potential biological applications (C. Marquis et al., 2002).
properties
Product Name |
(2R)-5-oxohexan-2-yl 3,6-dideoxy-2-O-beta-D-glucopyranosyl-alpha-L-arabino-hexopyranoside |
|---|---|
Molecular Formula |
C18H32O10 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5R)-5-[(2R,3R,5R,6S)-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C18H32O10/c1-8(20)4-5-9(2)25-17-12(6-11(21)10(3)26-17)27-18-16(24)15(23)14(22)13(7-19)28-18/h9-19,21-24H,4-7H2,1-3H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 |
InChI Key |
HFJWZOCWIUZTNY-WLJKUCSMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)
![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
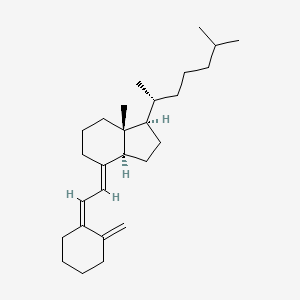
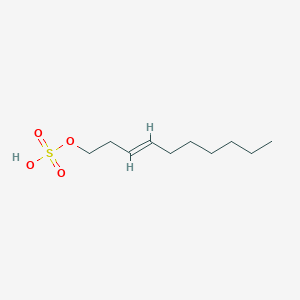
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
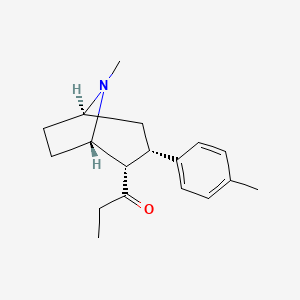
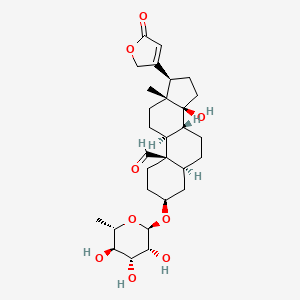
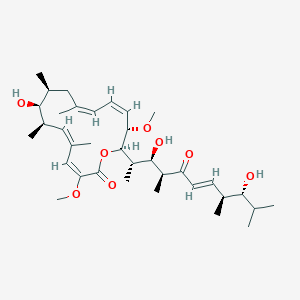
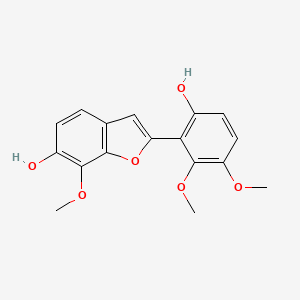
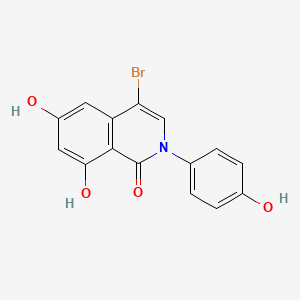
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
